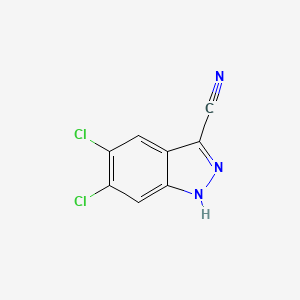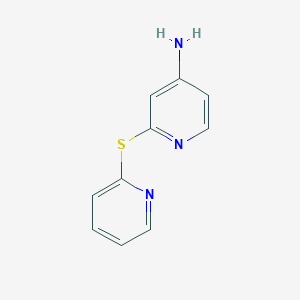
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine
Vue d'ensemble
Description
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, also known as P2SPA, is a nitrogen-containing heterocyclic compound. It has a molecular weight of 203.26 and a molecular formula of C10H9N3S .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine consists of a pyridine ring attached to an amine group and another pyridine ring through a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine include a molecular weight of 203.26 and a molecular formula of C10H9N3S . The predicted density is 1.32±0.1 g/cm3, and the predicted boiling point is 459.1±35.0 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
General and Efficient Amination of Pyridines : This compound has been utilized in the efficient amination of pyridines, showcasing high yields and excellent selectivity, relevant for the synthesis of various aminated pyridines (Yin et al., 2007).
Catalysis and Polymerization : It has applications in the synthesis of metal aminopyridinato complexes, acting as a catalyst for aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Corrosion Inhibition : The compound shows potential as a corrosion inhibitor for mild steel in acidic environments, offering insights into its applications in material science (Ashassi-Sorkhabi et al., 2005).
Chemical Reactions and Mechanisms
Oxyfunctionalization of Pyridine Derivatives : It's involved in the oxyfunctionalization of pyridine derivatives, highlighting its role in the preparation of hydroxylated pyridines (Stankevičiūtė et al., 2016).
Role in Tautomerism and Divalent N(I) Character : It exhibits interesting quantum chemical characteristics, showing dynamic tautomerism and divalent N(I) character, significant in therapeutic research (Bhatia et al., 2013).
Synthesis of Tri-Substituted Pyridines : Its role in the synthesis of 2,4,6-trisubstituted pyridines using Eosin Y photoredox catalysis is significant for organic synthesis (Rohokale et al., 2016).
Advanced Applications
Coordination Polymers and Crystal Engineering : It's used in the construction of helical silver(I) coordination polymers, highlighting its utility in crystal engineering and materials science (Zhang et al., 2013).
Synthesis of Functionalized Pyrroles : This compound plays a role in the multi-component synthesis of functionalized pyrroles, demonstrating its significance in organic chemistry and drug design (Li et al., 2019).
Propriétés
IUPAC Name |
2-pyridin-2-ylsulfanylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQHRLWKOVLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



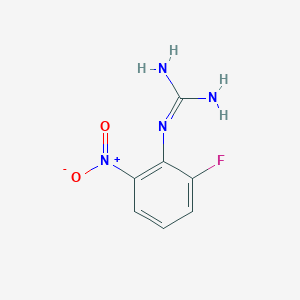
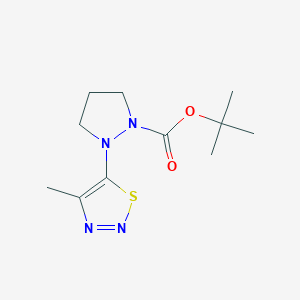
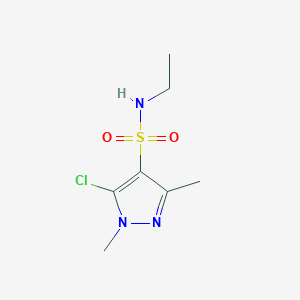
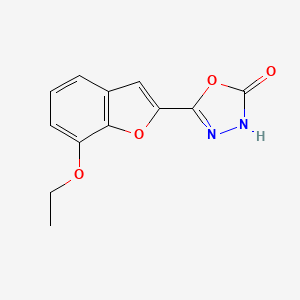
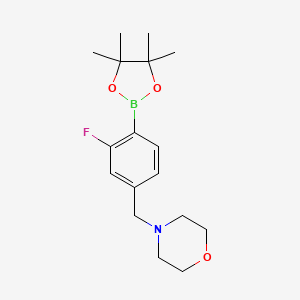
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)

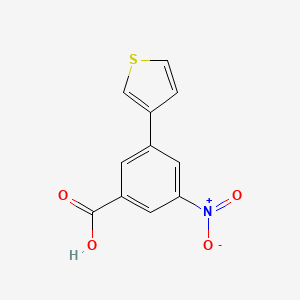
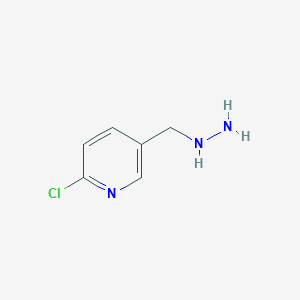

![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
